

A Technical Guide to Elvitegravir-d8: Suppliers, Quality Specifications, and Analytical Methodologies

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Compound of Interest

Compound Name: *Elvitegravir-d8*

Cat. No.: *B12415032*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **Elvitegravir-d8**, a deuterated analog of the HIV integrase inhibitor Elvitegravir. This document is intended for researchers, scientists, and drug development professionals who utilize **Elvitegravir-d8** as an internal standard in pharmacokinetic and other quantitative studies. This guide covers reliable suppliers, crucial quality specifications, and detailed experimental protocols for its analysis.

Introduction to Elvitegravir-d8

Elvitegravir-d8 is a stable isotope-labeled version of Elvitegravir, where eight hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher molecular weight (455.93 g/mol) compared to the unlabeled compound (447.88 g/mol) but with nearly identical chemical and physical properties.[1] This characteristic makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), used to quantify Elvitegravir in biological matrices.[1] The co-elution of the deuterated standard with the analyte of interest allows for accurate correction of variations in sample preparation and instrument response.

Elvitegravir-d8 Suppliers

A number of reputable suppliers specialize in the provision of high-purity deuterated compounds for research and development purposes. When selecting a supplier, it is crucial to consider the availability of comprehensive quality documentation, such as a Certificate of Analysis (CoA).

Table 1: Prominent Suppliers of **Elvitegravir-d8**

Supplier	Website	Noteworthy Information
MedChemExpress	--INVALID-LINK--	Provides Elvitegravir-d8, also known as GS-9137-d8.[1]
Simson Pharma Limited	--INVALID-LINK--	Offers Elvitegravir-d8 and states that every compound is accompanied by a Certificate of Analysis.[2]
Cayman Chemical	--INVALID-LINK--	A well-known supplier of research chemicals, including a range of deuterated standards.
Toronto Research Chemicals	--INVALID-LINK--	Offers a wide variety of complex organic molecules, including isotopically labeled compounds.
Clinivex	--INVALID-LINK--	A supplier of life science and laboratory research chemicals.

Quality Specifications for Elvitegravir-d8

The quality of **Elvitegravir-d8** is paramount for its use as an internal standard. The following table summarizes the key quality specifications that should be expected from a reputable supplier, typically detailed in the Certificate of Analysis.

Table 2: Typical Quality Specifications for **Elvitegravir-d8**

Parameter	Specification	Method
Identity		
Chemical Formula	C ₂₃ H ₁₅ D ₈ ClFNO ₅	-
Molecular Weight	455.93 g/mol	Mass Spectrometry
¹ H-NMR	Conforms to structure	Nuclear Magnetic Resonance
Purity		
Chemical Purity	≥98%	HPLC/UHPLC
Isotopic Purity	≥99 atom % D	Mass Spectrometry
Physical Properties		
Appearance	Crystalline solid	Visual Inspection
Solubility	Soluble in DMSO and Dimethyl Formamide	-
Storage		
Recommended Storage	-20°C	-

Note: The specifications provided are typical and may vary between suppliers and batches. Always refer to the supplier-specific Certificate of Analysis for exact values.

Experimental Protocols

The following sections detail the methodologies for the quality control and analysis of **Elvitegravir-d8**.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the chemical purity of **Elvitegravir-d8** by separating it from any non-deuterated or other impurities.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable modifier)
- **Elvitegravir-d8** reference standard
- **Elvitegravir-d8** sample

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Standard and Sample Preparation:
 - Accurately weigh and dissolve the **Elvitegravir-d8** reference standard and sample in a suitable solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).
 - Further dilute the solutions with the mobile phase to a working concentration (e.g., 10 µg/mL).
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30°C
 - UV Detection Wavelength: 258 nm

- Gradient Program: A typical gradient might start at 70% A and 30% B, ramping to 100% B over 15 minutes.
- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - Record the chromatograms.
- Data Interpretation:
 - The purity is calculated by the area percentage method, where the area of the main **Elvitegravir-d8** peak is divided by the total area of all peaks in the chromatogram.

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines the use of high-resolution mass spectrometry (HRMS) to determine the isotopic enrichment of deuterium in **Elvitegravir-d8**.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Reagents:

- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- **Elvitegravir-d8** sample

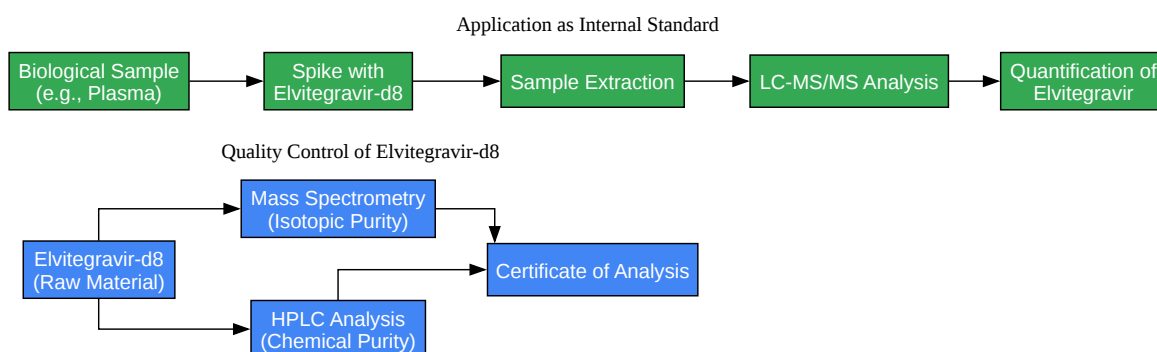
Procedure:

- Sample Preparation:

- Dissolve a small amount of the **Elvitegravir-d8** sample in a suitable solvent to a concentration of approximately 1 µg/mL.
- LC-MS Conditions:
 - Chromatography: A short isocratic or rapid gradient elution can be used to introduce the sample into the mass spectrometer. The primary goal is to separate the analyte from any potential interferences.
 - Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Mode: Full scan in high-resolution mode.
 - Mass Range: A range that includes the molecular ions of unlabeled Elvitegravir (m/z 448.14) and **Elvitegravir-d8** (m/z 456.19).
- Analysis:
 - Infuse or inject the sample into the LC-MS system.
 - Acquire the mass spectrum of the **Elvitegravir-d8** peak.
- Data Interpretation:
 - Examine the isotopic distribution of the molecular ion cluster.
 - The isotopic purity is calculated based on the relative intensities of the ion corresponding to **Elvitegravir-d8** (M+8) and the ions corresponding to lower deuteration levels (M+7, M+6, etc.) and the unlabeled compound (M+0).

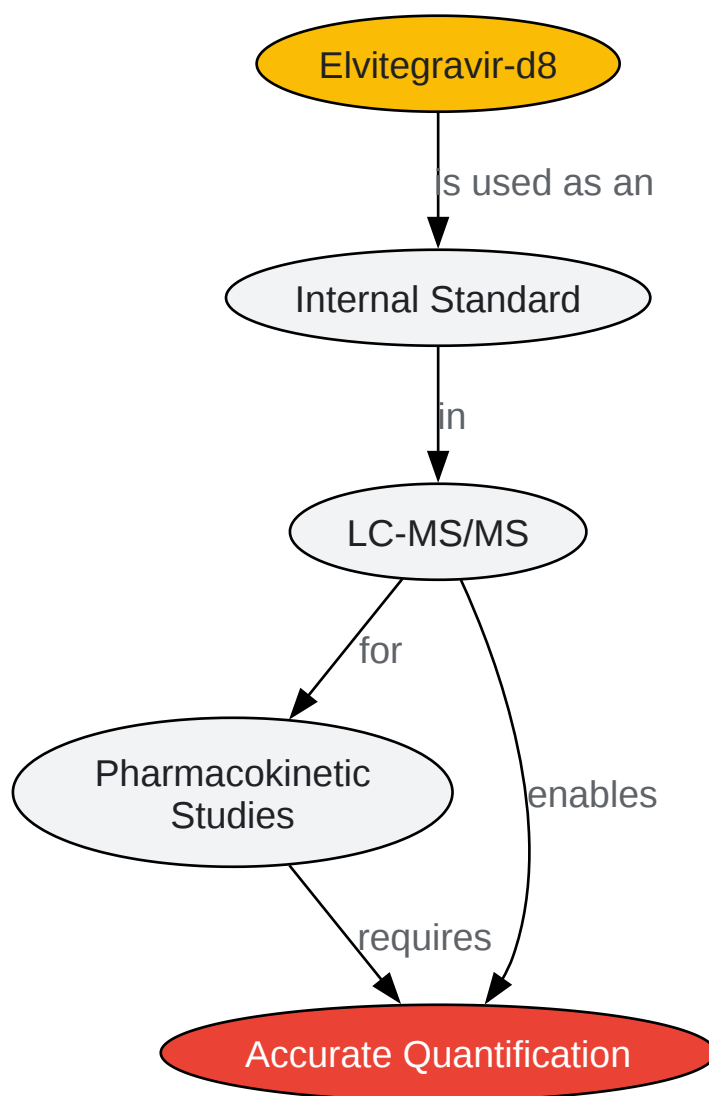
Visualizations

The following diagrams illustrate key conceptual workflows relevant to the use and analysis of **Elvitegravir-d8**.



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Caption: Workflow for Quality Control and Application of **Elvitegravir-d8**.



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Caption: Logical Relationship of **Elvitegravir-d8** in Bioanalysis.

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References

- 1. medchemexpress.com [medchemexpress.com]

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